Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate
Overview
Description
“Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” is characterized by the presence of an imidazole ring, a trifluoromethyl group, and a carboxylate ester group . The InChI code for this compound is 1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17) .Scientific Research Applications
Synthesis and Derivative Formation
Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate, a derivative of imidazole, is involved in various chemical synthesis processes. One notable application is the direct methylation or trifluoroethylation of imidazole and pyridine derivatives. This process uses specific reagents to yield high-quality salts, facilitating the production of room temperature ionic liquids (RTILs), substances that are liquid at relatively low temperatures and have potential applications in chemistry and materials science (Zhang, Martin, & Desmarteau, 2003).
Anticancer Properties
In the realm of medical research, derivatives of this compound have been synthesized and tested for their anticancer properties, particularly against breast cancer. A study synthesized and examined a series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters, revealing significant antiproliferative effects against various breast cancer cell lines. Some of these compounds showed comparable or even greater effects than the reference compound, cisplatin, highlighting their potential as leads in developing cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Catalytic Applications
Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate-related compounds, particularly imidazoles, are noted for their roles as catalysts in chemical reactions. For instance, N-heterocyclic carbenes derived from imidazoles are efficient catalysts in transesterification processes involving various esters and alcohols. These catalysts facilitate reactions like acylation of alcohols with enol acetates, offering an efficient pathway for forming esters at room temperature (Grasa, Gueveli, Singh, & Nolan, 2003).
Future Directions
The future directions for research on “Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” and other imidazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in the development of new drugs could be further investigated .
properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHILRDZALIUGHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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